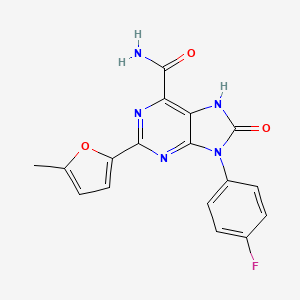![molecular formula C22H23NO2 B2966429 (E)-3-phenyl-1-(spiro[chroman-2,4'-piperidin]-1'-yl)prop-2-en-1-one CAS No. 1421586-37-9](/img/structure/B2966429.png)
(E)-3-phenyl-1-(spiro[chroman-2,4'-piperidin]-1'-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(E)-3-phenyl-1-(spiro[chroman-2,4’-piperidin]-1’-yl)prop-2-en-1-one” is a complex organic compound. It is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the reaction of 1-aryl-3-(2-hydroxy-5-R-phenyl)prop-2-en-1-ones with Reformatsky reagent obtained from methyl 1-bromocyclopentanecarboxylate .Molecular Structure Analysis
The molecular structure of this compound is complex and involves a spiro[chroman-2,4’-piperidin]-4(3H)-one scaffold . This scaffold is a six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms .Chemical Reactions Analysis
The chemical reactions involving this compound are complex. One such reaction involves the cyclization of an intermediate through the attack of the penoxide oxygen atom on the carbonyl carbon atom .Physical And Chemical Properties Analysis
The physical and chemical properties of prop-2-en-1-one based compounds have been studied using molecular dimension simulations . Several mechanical properties have been calculated such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus, and Poisson’s ratio .Aplicaciones Científicas De Investigación
Medicinal Chemistry Research
This compound has been proven as one of the most valued scaffolds utilized by several medicinal chemists and pharmacologists to yield therapeutically effective biologicals . It has been incorporated in a wide variety of pharmaceuticals and biochemicals .
Antidiabetic Applications
Compounds with this backbone have shown their pharmacological potential as antidiabetic .
Anticancer Applications
These compounds have also been used in the development of anticancer drugs .
Antioxidant Applications
The compound has shown potential as an antioxidant .
Anti-inflammatory Applications
It has been used in the development of anti-inflammatory drugs .
Anti-obesity Applications
This compound has shown potential in the treatment of obesity .
Antihypertensive Applications
It has been used in the development of antihypertensive drugs .
Antimalarial and Antitumor Applications
Compounds with this backbone have shown their pharmacological potential as antimalarial and antitumor .
Direcciones Futuras
Piperidines, which include the spiro[chroman-2,4’-piperidin]-4(3H)-one scaffold, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mecanismo De Acción
Target of Action
The primary target of (E)-3-phenyl-1-(spiro[chroman-2,4’-piperidin]-1’-yl)prop-2-en-1-one is acetyl-CoA carboxylase (ACC) . ACC is a crucial enzyme involved in fatty acid biosynthesis and energy metabolism. It catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical substrate for fatty acid synthesis .
Mode of Action
(E)-3-phenyl-1-(spiro[chroman-2,4’-piperidin]-1’-yl)prop-2-en-1-one acts as an inhibitor of ACC . By inhibiting ACC, this compound can modulate long-chain fatty acid biosynthesis and mitochondrial fatty acid oxidation . This inhibition can lead to a decrease in fatty acid synthesis and an increase in fatty acid oxidation, thereby affecting the energy metabolism of cells .
Biochemical Pathways
The inhibition of ACC affects the fatty acid biosynthesis pathway . This pathway is crucial for the production of long-chain fatty acids, which are essential components of cell membranes and signaling molecules. By inhibiting ACC, (E)-3-phenyl-1-(spiro[chroman-2,4’-piperidin]-1’-yl)prop-2-en-1-one reduces the production of malonyl-CoA, thereby decreasing the synthesis of long-chain fatty acids .
Pharmacokinetics
Similar compounds have shown good bioavailability
Result of Action
The inhibition of ACC by (E)-3-phenyl-1-(spiro[chroman-2,4’-piperidin]-1’-yl)prop-2-en-1-one can lead to a decrease in fatty acid synthesis and an increase in fatty acid oxidation . This can affect the energy metabolism of cells, potentially leading to cell death . In fact, this compound has shown cytotoxic activity against several human cancer cell lines, including MCF-7 (human breast carcinoma), A2780 (human ovarian cancer), and HT-29 (human colorectal adenocarcinoma) .
Propiedades
IUPAC Name |
(E)-3-phenyl-1-spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c24-21(11-10-18-6-2-1-3-7-18)23-16-14-22(15-17-23)13-12-19-8-4-5-9-20(19)25-22/h1-11H,12-17H2/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZJDOQNERJCIQ-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)C=CC3=CC=CC=C3)OC4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(CCN(CC2)C(=O)/C=C/C3=CC=CC=C3)OC4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2966347.png)
![6-Fluoro-4-[(3-fluoro-4-methylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2966348.png)
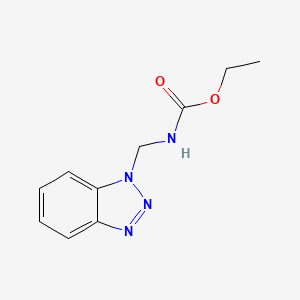
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2966354.png)
![1-({6'-methyl-4',8'-dihydro-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-ylidene}amino)-3-(prop-2-en-1-yl)urea](/img/structure/B2966356.png)
![1-(4-Bromo-2-fluorophenyl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2966357.png)
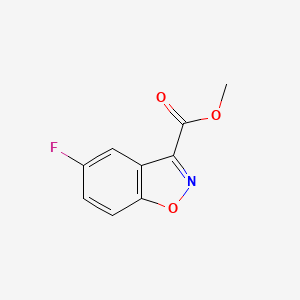
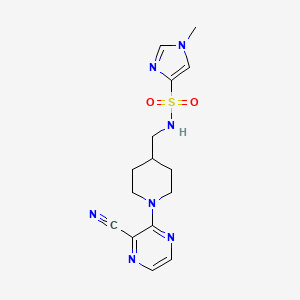
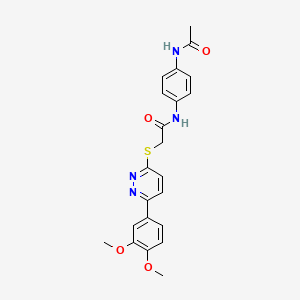

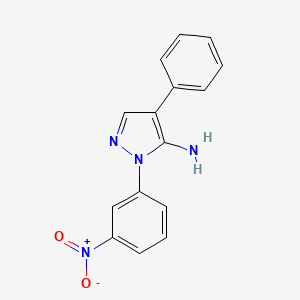
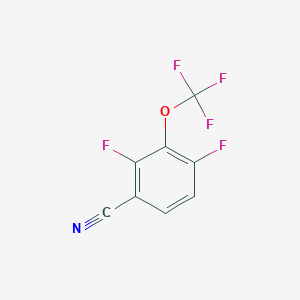
![5-[(3-Fluorophenoxy)methyl]-2-methylpyrazol-3-amine](/img/structure/B2966368.png)
